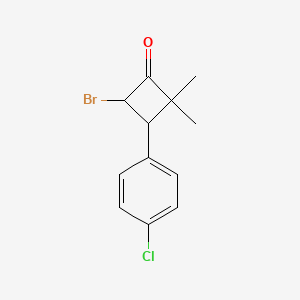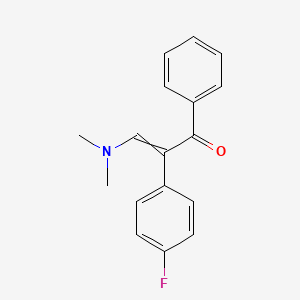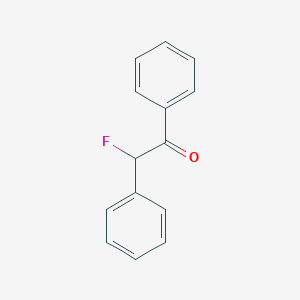
O,O-Diisobutyl hydrogen dithiophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
O,O-Diisobutyl hydrogen dithiophosphate is an organophosphorus compound known for its applications in various industrial and chemical processes. This compound is characterized by its unique structure, which includes a phosphorodithioic acid core with two 2-methylpropyl ester groups attached. It is commonly used as an additive in lubricants and as a corrosion inhibitor.
準備方法
The synthesis of phosphorodithioic acid, O,O-bis(2-methylpropyl) ester typically involves the reaction of phosphorodithioic acid with 2-methylpropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The general reaction can be represented as follows:
Phosphorodithioic acid+2Methylpropanol→Phosphorodithioic acid, O,O-bis(2-methylpropyl) ester+Water
化学反応の分析
O,O-Diisobutyl hydrogen dithiophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioates.
Reduction: Reduction reactions can convert it back to phosphorodithioic acid.
Substitution: It can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
O,O-Diisobutyl hydrogen dithiophosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Investigated for its potential use in biological systems as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Widely used as an additive in lubricants to enhance their performance and as a corrosion inhibitor in metalworking fluids.
作用機序
The mechanism of action of phosphorodithioic acid, O,O-bis(2-methylpropyl) ester involves its interaction with metal surfaces, forming a protective layer that prevents corrosion. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby altering their activity. The exact molecular targets and pathways involved depend on the specific application and context.
類似化合物との比較
O,O-Diisobutyl hydrogen dithiophosphate can be compared with other similar compounds, such as:
- Phosphorodithioic acid, O,O-bis(2-ethylhexyl) ester
- Phosphorodithioic acid, O,O-bis(2-ethylbutyl) ester
- Phosphorodithioic acid, O,O-bis(2-methylbutyl) ester
These compounds share a similar core structure but differ in the ester groups attached. The uniqueness of phosphorodithioic acid, O,O-bis(2-methylpropyl) ester lies in its specific ester groups, which confer distinct physical and chemical properties, making it suitable for specific applications.
特性
CAS番号 |
2253-52-3 |
|---|---|
分子式 |
C8H19O2PS2 |
分子量 |
242.3 g/mol |
IUPAC名 |
bis(2-methylpropoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19O2PS2/c1-7(2)5-9-11(12,13)10-6-8(3)4/h7-8H,5-6H2,1-4H3,(H,12,13) |
InChIキー |
SYFIMIPHNTZHIN-UHFFFAOYSA-N |
正規SMILES |
CC(C)COP(=S)(OCC(C)C)S |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-nitro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B8675856.png)




![(2R,5S)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B8675906.png)


